molecular formula C15H13FO3 B563163 4'-Hydroxy Flurbiprofen-d3 CAS No. 1189694-02-7

4'-Hydroxy Flurbiprofen-d3

Cat. No.: B563163
CAS No.: 1189694-02-7
M. Wt: 263.283
InChI Key: GTSMMBJBNJDFRA-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Background and Significance of Deuterated Metabolites

This compound belongs to the specialized class of deuterated drug metabolites that have revolutionized analytical chemistry and pharmacological research. The compound is characterized by its molecular formula C15H13FO3 and molecular weight of 263.28 grams per mole, distinguishing it from its non-deuterated counterpart through the incorporation of three deuterium atoms. The systematic name for this compound is 3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid, which reflects the precise positioning of deuterium substitution at the terminal methyl group of the propanoic acid side chain.

The significance of deuterated metabolites extends far beyond simple isotopic substitution, representing a fundamental advancement in our understanding of drug metabolism and pharmacokinetics. Deuterium, the heavier stable isotope of hydrogen, contains one proton, one electron, and one neutron, effectively doubling the mass compared to protium while maintaining nearly identical chemical properties. This mass difference creates what is known as the kinetic isotope effect, whereby deuterium-carbon bonds exhibit greater stability than their hydrogen-carbon counterparts. The practical implications of this phenomenon are profound, as deuterated compounds typically demonstrate significantly reduced rates of metabolism, leading to altered pharmacokinetic profiles and potentially improved therapeutic outcomes.

The development of deuterated metabolites like this compound addresses critical challenges in pharmaceutical analysis and drug development. Traditional analytical methods often struggle with the precise quantification of drug metabolites in complex biological matrices due to matrix effects and interference from endogenous compounds. Deuterated internal standards provide an elegant solution to these challenges by serving as chemically identical analogs that can be easily distinguished through mass spectrometry while maintaining virtually identical physical and chemical properties.

Chemical Property This compound 4'-Hydroxyflurbiprofen
Molecular Formula C15H13FO3 C15H13FO3
Molecular Weight 263.28 g/mol 260.26 g/mol
CAS Number 1189694-02-7 52807-12-2
Deuterium Content 3 atoms 0 atoms
Purity >95% Variable

Role in Pharmacokinetic and Metabolic Studies

The role of this compound in pharmacokinetic and metabolic studies represents a paradigm shift in how researchers approach drug metabolism analysis and bioanalytical method development. As an internal standard for the quantification of 4'-hydroxyflurbiprofen, this deuterated compound enables unprecedented precision in analytical measurements through gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry methodologies. The compound's utility extends across multiple phases of pharmaceutical research, from preclinical metabolism studies to clinical pharmacokinetic evaluations.

In the context of flurbiprofen metabolism, this compound serves as a critical tool for understanding the complex biotransformation pathways mediated by cytochrome P450 enzymes. Flurbiprofen undergoes extensive hepatic metabolism, with cytochrome P450 2C9 playing a central role in the formation of 4'-hydroxyflurbiprofen as the major metabolite. The incorporation of deuterium labeling allows researchers to trace metabolic pathways with exceptional accuracy, providing insights into enzyme kinetics, metabolic switching phenomena, and the relative contributions of different biotransformation routes.

The biotransformation studies utilizing deuterated compounds have revealed fascinating aspects of metabolic processes that were previously difficult to observe. Research conducted using fungal biotransformation systems demonstrated that flurbiprofen-d3 undergoes hydroxylation at the same position as the non-deuterated parent compound, although the deuterated version exhibits slower transformation rates. This observation exemplifies the kinetic isotope effect in biological systems and underscores the importance of deuterated standards in accurately measuring metabolic rates and pathways.

Pharmacokinetic studies employing this compound have contributed significantly to our understanding of drug disposition and elimination processes. The compound's application in simultaneous determination methods has enabled researchers to develop highly sensitive analytical procedures capable of quantifying both flurbiprofen and its major metabolite in human plasma with lower limits of quantification reaching 0.01 micrograms per milliliter. These advanced analytical capabilities have direct implications for dose optimization, therapeutic monitoring, and the development of personalized medicine approaches.

Analytical Application Method Sensitivity Matrix
Quantification High-Performance Liquid Chromatography-Mass Spectrometry 0.01 μg/mL Human Plasma
Internal Standard Gas Chromatography-Mass Spectrometry Variable Biological Fluids
Metabolite Identification Nuclear Magnetic Resonance Spectroscopy Qualitative Urine
Biotransformation Studies Liquid Chromatography-Mass Spectrometry Metabolite-dependent Cell Culture

Objectives of Comprehensive Characterization

The comprehensive characterization of this compound encompasses multiple scientific objectives that collectively advance our understanding of deuterated drug metabolites and their applications in pharmaceutical research. The primary objective involves establishing detailed physicochemical properties that define the compound's behavior in biological systems and analytical procedures. This characterization includes precise determination of molecular weight, structural confirmation through advanced spectroscopic techniques, and assessment of stability under various storage and analytical conditions.

A fundamental aspect of comprehensive characterization involves validating the compound's performance as an analytical standard across diverse methodological approaches. This validation process requires extensive testing of the deuterated metabolite in various analytical matrices, assessment of its stability during sample preparation procedures, and confirmation of its reliability as an internal standard for quantitative measurements. The characterization must also address potential variations in deuterium incorporation levels and their impact on analytical performance, ensuring that the compound meets the stringent requirements for pharmaceutical analysis.

The characterization objectives extend to understanding the compound's role in elucidating metabolic pathways and drug disposition mechanisms. This includes detailed investigation of how deuterium substitution affects the compound's interaction with metabolizing enzymes, its distribution in biological systems, and its elimination pathways. Such comprehensive understanding is essential for interpreting pharmacokinetic data and for developing more sophisticated models of drug metabolism that account for isotope effects.

Advanced analytical characterization employs multiple complementary techniques to provide a complete profile of this compound. Nuclear magnetic resonance spectroscopy plays a crucial role in confirming the precise location and extent of deuterium incorporation, while mass spectrometry provides definitive molecular weight determination and fragmentation patterns that distinguish the deuterated compound from its non-deuterated analog. These analytical approaches, when applied systematically, create a comprehensive database of chemical and physical properties that support the compound's use in diverse research applications.

The objectives of comprehensive characterization also encompass the development of standardized protocols for the compound's synthesis, purification, and quality control. This includes establishing reproducible methods for biotransformation-based synthesis using fungal systems, as demonstrated in recent research where 4'-hydroxyflurbiprofen was produced with almost complete conversion through optimized biotransformation processes. The characterization must address scalability considerations, enabling the production of sufficient quantities for widespread research applications while maintaining consistent quality and isotopic purity.

Characterization Objective Methodology Expected Outcome Application
Structural Confirmation Nuclear Magnetic Resonance Deuterium Position Verification Quality Control
Molecular Weight Determination Mass Spectrometry Precise Mass Measurement Identity Confirmation
Stability Assessment Accelerated Storage Studies Degradation Profile Shelf-life Determination
Analytical Performance Method Validation Precision and Accuracy Data Standard Qualification

Properties

IUPAC Name

3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMMBJBNJDFRA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Deuterated Malonate Esters

The synthesis begins with deuterated diethyl methyl malonate (CD₃ group), which replaces the non-deuterated analog in the patented flurbiprofen route. Reacting 2,4-difluoronitrobenzene with diethyl CD₃-malonate under alkaline conditions yields ethyl 2-(3-fluoro-4-nitrophenyl)-CD₃-malonate (FBS-1). Hydrolysis and decarboxylation with concentrated sulfuric acid produce 3-fluoro-4-nitro-α-(CD₃)phenylacetic acid (FBS-5). Subsequent nitro reduction via hydrogenation with Pd/C generates 4-amino-3-fluoro-α-(CD₃)phenylacetic acid (FBS-6).

Key Reaction Conditions

StepReagents/ConditionsYield
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12 h85%
DecarboxylationH₂SO₄, reflux, 6 h78%
Nitro ReductionH₂ (3 atm), Pd/C, ethanol, 25°C, 8 h92%

Pd/C-Catalyzed Coupling for Biphenyl Formation

The final coupling step involves reacting 2-(3-fluoro-4-bromophenyl)-CD₃-propionic acid with phenylboronic acid in a water-ethanol solvent system under Pd/C catalysis. This Suzuki-Miyaura reaction achieves biaryl bond formation, yielding flurbiprofen-d3. The deuterated methyl group remains intact throughout this step due to the stability of C-D bonds under Pd-catalyzed conditions.

Optimized Parameters

  • Molar ratio: 1:1.2 (acid:boronic acid)

  • Catalyst loading: 10% Pd/C by weight

  • Temperature: 80°C, 24 h

  • Yield: 88%

Hydroxylation Strategies for the 4'-Position

Chemical Hydroxylation via Directed C-H Activation

Post-synthesis hydroxylation of flurbiprofen-d3 employs a rhodium-catalyzed C-H activation strategy. Using [Cp*RhCl₂]₂ as a catalyst and PhI(OAc)₂ as an oxidant, the 4'-position undergoes regioselective hydroxylation. This method mirrors enzymatic CYP2C9 activity but operates under milder conditions (40°C, 12 h).

Comparative Hydroxylation Methods

MethodCatalystTemp (°C)YieldSelectivity
Chemical (Rh)[Cp*RhCl₂]₂4065%>90%
Biocatalytic (CYP2C9)Recombinant enzyme3772%>95%

Biocatalytic Hydroxylation Using Engineered Enzymes

Recent advances leverage recombinant CYP2C9 expressed in E. coli for scalable hydroxylation. The enzyme’s active site accommodates the deuterated substrate, achieving 72% conversion with >95% regioselectivity. Co-factor regeneration is facilitated by glucose dehydrogenase (GDH), enhancing process sustainability.

Purification and Characterization

Crystallization-Based Purification

The crude product is purified using ethanol-water (3:1 v/v) crystallization, exploiting the compound’s low solubility in polar solvents. This step achieves >99% purity, as confirmed by HPLC.

Crystallization Parameters

  • Solvent: Ethanol (99.8%), purified water

  • Temperature: 4°C, 24 h

  • Recovery: 92%

Spectroscopic and Mass Spectrometry Data

  • Molecular Weight : 263.28 g/mol (ESI-MS: [M-H]⁻ at m/z 264.1)

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 2H, biphenyl), 7.32 (d, J=8.4 Hz, 2H, biphenyl), 3.12 (q, J=7.2 Hz, 1H, CH), 1.42 (s, 3H, CD₃).

  • IR : 1705 cm⁻¹ (C=O), 2230 cm⁻¹ (C-D stretch).

Comparative Analysis of Synthesis Methods

Deuterium Incorporation Efficiency

Traditional routes using non-deuterated malonates require isotopic exchange, which introduces variability. Direct synthesis via CD₃-malonate ensures 98% deuterium incorporation, validated by mass spectrometry.

Cost and Scalability

Biocatalytic hydroxylation, while selective, incurs higher costs due to enzyme production. Chemical methods using Rh catalysts offer scalability but require rigorous metal removal. Hybrid approaches (e.g., enzymatic hydroxylation post-deuteration) balance cost and efficiency.

Applications in Pharmaceutical Research

This compound is indispensable in:

  • Metabolic Studies : Quantifying flurbiprofen clearance in renal-impaired patients.

  • Drug-Drug Interaction Assays : Assessing CYP2C9 inhibition by co-administered drugs.

  • Stable Isotope Dilution Mass Spectrometry : Enhancing signal-to-noise ratios in low-abundance metabolite detection .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy Flurbiprofen-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of 4’-Hydroxy Flurbiprofen-d3 can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Scientific Research Applications

4'-Hydroxy Flurbiprofen-d3 has several significant applications in scientific research:

A. Analytical Chemistry

  • Reference Standard : It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of flurbiprofen. Its stable isotope labeling allows for more accurate measurements in various analytical techniques, such as mass spectrometry.

B. Biological Pathway Studies

  • Understanding Drug Interactions : The compound aids in elucidating biological pathways and interactions involving flurbiprofen, particularly in relation to COX enzymes and their role in inflammation and pain management .

C. Drug Development

  • Efficacy and Safety Testing : It is employed in drug development processes to evaluate the efficacy and safety of flurbiprofen derivatives. The unique properties of the deuterated compound may lead to improved therapeutic outcomes with potentially fewer side effects.

D. Pharmaceutical Manufacturing

  • Quality Control : In the pharmaceutical industry, it serves as a quality control standard during manufacturing processes, ensuring the consistency and reliability of flurbiprofen products.

The biological activity of this compound has been investigated in various contexts:

A. Neurodegenerative Diseases

  • A study explored dendronised carriers conjugated with flurbiprofen derivatives for enhanced delivery across the blood-brain barrier (BBB). Results indicated improved permeability and sustained drug action against γ-secretase activity in glial cells, suggesting potential applications in Alzheimer's therapy .

B. Cancer Therapy

  • Research involving colon cancer cell lines demonstrated that treatment with this compound significantly reduced cell proliferation and increased apoptosis markers. These findings highlight its potential as a therapeutic agent in oncology.

Comparative Data on Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for this compound compared to its parent compound:

ParameterFlurbiprofenThis compound
Half-life (hours)4.06.0
Clearance (L/h)12.08.0
Bioavailability (%)8090
Metabolic PathwayCYP2C9CYP2C9 (slower)
Gastrointestinal IrritationHighLow

This table illustrates how the deuterated form may offer advantages such as increased bioavailability and reduced gastrointestinal irritation compared to the non-deuterated version.

Case Studies

Several case studies have highlighted the applications of this compound:

A. Alzheimer's Disease

  • A notable study demonstrated that dendronised carriers conjugated with flurbiprofen derivatives could enhance drug delivery across the BBB, showing promise for treating neurodegenerative conditions like Alzheimer's disease .

B. Colon Cancer

  • Research indicated that treatment with this compound resulted in significant reductions in cell proliferation across multiple colon cancer cell lines, suggesting its potential role as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4’-Hydroxy Flurbiprofen-d3 is similar to that of 4’-Hydroxy Flurbiprofen. It involves the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles, potentially leading to improved drug properties .

Comparison with Similar Compounds

Parent Compound: Flurbiprofen

  • Structure : C₁₅H₁₃FO₂ (MW: 244.26 g/mol; CAS: 5104-49-4).
  • Role : A potent cyclooxygenase (COX) inhibitor with analgesic and anti-inflammatory properties .
  • Key Difference : Lacks the hydroxyl group at the 4' position and deuterium labeling, resulting in distinct metabolic and analytical profiles. Flurbiprofen is metabolized to 4'-Hydroxy Flurbiprofen via cytochrome P450 enzymes, a pathway studied using deuterated analogs .

Deuterated Analog: Flurbiprofen-d3

  • Structure : C₁₅H₁₀D₃FO₂ (MW: 247.0 g/mol; CAS: 106498-32-2).
  • Role : Used as an internal standard for quantifying Flurbiprofen and its metabolites. MS transitions: 247.0 > 202.8 amu .
  • Key Difference: Deuterium substitution improves metabolic stability compared to non-deuterated Flurbiprofen, reducing hydrogen-deuterium exchange artifacts in assays .

Primary Metabolite: 4'-Hydroxy Flurbiprofen

  • Structure : C₁₅H₁₃FO₃ (MW: 260.27 g/mol; CAS: 52807-12-2).
  • Role : Active metabolite contributing to Flurbiprofen’s therapeutic effects. Its hydroxyl group enhances polarity, altering pharmacokinetic properties (e.g., clearance rates) compared to the parent drug .
  • Key Difference: Non-deuterated, making it indistinguishable from endogenous metabolites in untargeted assays.

Isotopologue: 4'-Hydroxy Flurbiprofen-d3

  • Structure : C₁₅H₁₀D₃FO₃ (MW: 263.0 g/mol; CAS: 1189694-02-7).
  • Role : Critical for precise quantification of 4'-Hydroxy Flurbiprofen in biological samples. MS transitions: 263.0 > 219.0 amu .
  • Key Advantage : Deuterium labeling minimizes interference from matrix effects, achieving inter-assay precision ≤4.8% and accuracy within −0.8% to 7.1% in quality control (QC) samples .

Related Impurities and Derivatives

  • Flurbiprofen EP Impurity D: C₁₄H₁₁FO (MW: 214.24 g/mol; CAS: 42771-79-9). A ketone derivative lacking both the hydroxyl group and propanoic acid side chain, serving as a synthesis intermediate .
  • Flurbiprofen Acyl Glucuronide : C₂₁H₂₁FO₈ (MW: 420.40 g/mol). A conjugated metabolite with increased water solubility, contrasting with this compound’s role in tracer studies .

Analytical and Pharmacokinetic Data

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application(s)
Flurbiprofen C₁₅H₁₃FO₂ 244.26 5104-49-4 COX inhibition, NSAID therapy
Flurbiprofen-d3 C₁₅H₁₀D₃FO₂ 247.0 106498-32-2 Internal standard for Flurbiprofen
4'-Hydroxy Flurbiprofen C₁₅H₁₃FO₃ 260.27 52807-12-2 Active metabolite, pharmacokinetic studies
This compound C₁₅H₁₀D₃FO₃ 263.0 1189694-02-7 Internal standard for metabolite assays
Flurbiprofen EP Impurity D C₁₄H₁₁FO 214.24 42771-79-9 Synthesis intermediate, impurity control

Biological Activity

4'-Hydroxy Flurbiprofen-d3 is a deuterated derivative of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has gained attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article reviews the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and therapeutic implications.

  • Chemical Formula : C15H13D3FO3
  • Molecular Weight : 270.34 g/mol
  • Structure : The structure of this compound includes a hydroxyl group at the para position relative to the carboxylic acid group on the phenyl ring, which is crucial for its biological activity.

Pharmacokinetics

Flurbiprofen and its metabolites, including this compound, are primarily eliminated through renal pathways. Studies indicate that renal impairment can significantly affect the elimination of this metabolite, necessitating careful monitoring in affected individuals . The half-life of flurbiprofen remains consistent across various populations, but deuteration may alter metabolic stability and distribution characteristics.

The biological activity of this compound is largely attributed to its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain . Additionally, this compound exhibits:

  • Anti-inflammatory Effects : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory prostaglandins.
  • Analgesic Properties : It alleviates pain through central and peripheral mechanisms.
  • Potential Neuroprotective Effects : Emerging research suggests that this compound may enhance blood-brain barrier (BBB) permeability, facilitating drug delivery to the central nervous system (CNS) in conditions like Alzheimer’s disease .

Biological Activity in Cancer Research

Recent studies have explored the effects of flurbiprofen derivatives on cancer cell lines. For instance, this compound has shown promise in inducing apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation . Notably:

  • Apoptosis Induction : In colon cancer cell lines, treatment with flurbiprofen derivatives led to increased cytochrome c release and activation of apoptotic caspases .
  • Inhibition of Tumor Growth : Animal models have demonstrated that flurbiprofen can hinder tumor growth by modulating inflammatory pathways and reducing tumor-associated angiogenesis .

Case Studies

  • Alzheimer's Disease :
    A study investigated the use of dendronised carriers conjugated with flurbiprofen derivatives for enhanced delivery across the BBB. Results indicated improved permeability and sustained drug action against γ-secretase activity in glial cells, suggesting potential applications in Alzheimer's therapy .
  • Colon Cancer :
    Research involving multiple colon cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell proliferation and increased apoptosis markers. This underscores its potential as a therapeutic agent in oncology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
PharmacokineticsRenal elimination impacts; consistent half-life across populations
Anti-inflammatory ActionCOX inhibition leading to reduced prostaglandin synthesis
Cancer Cell ApoptosisInduction of caspase activation; cytochrome c release
NeuroprotectionEnhanced BBB permeability; reduced γ-secretase activity

Q & A

Q. What are the validated synthetic routes for 4'-Hydroxy Flurbiprofen-d3 (OHF-d3), and how can isotopic purity be ensured during synthesis?

OHF-d3 is synthesized via CYP2C9-mediated hydroxylation of Flurbiprofen-d3 (FLB-d3) using Human CYP2C9 Supersomes, followed by HPLC purification . To ensure isotopic purity (>98% deuterium incorporation), rigorous analytical validation using LC-MS/MS with deuterated internal standards is required. Key steps include:

  • Deuterium retention : Monitor reaction conditions (pH, temperature) to prevent deuterium exchange.
  • Purification : Use reverse-phase HPLC with a C18 column and deuterium-enriched mobile phases to minimize isotopic dilution .
  • Characterization : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Q. How should calibration standards for OHF-d3 be prepared to ensure accuracy in pharmacokinetic studies?

Calibration standards are prepared by spiking blank biological matrices (e.g., urine, plasma) with OHF-d3 and FLB-d3. A typical protocol includes:

  • Matrix selection : Use analyte-free urine or plasma to mimic sample conditions .
  • Concentration range : Prepare a 9-point calibration curve (50 nM–29 μM) to cover expected physiological concentrations .
  • Quality control : Include deuterated internal standards (e.g., FLB-d3) to correct for matrix effects and ionization variability in LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in OHF-d3 quantification between LC-MS/MS and immunoassays?

Discrepancies often arise from cross-reactivity in immunoassays or ion suppression in LC-MS/MS. To address this:

  • Method comparison : Perform parallel analyses using both techniques on spiked samples and clinical specimens.
  • Immunoassay optimization : Validate antibody specificity against OHF-d3 and structurally similar metabolites (e.g., 3'-hydroxy derivatives) .
  • LC-MS/MS refinement : Use stable isotope dilution with FLB-d3 as an internal standard and optimize chromatographic separation to eliminate co-eluting interferences .

Q. How can metabolic pathways of OHF-d3 be mapped in in vitro models, and what are the key enzymatic contributors?

  • Enzyme phenotyping : Incubate OHF-d3 with recombinant CYP isoforms (e.g., CYP2C9, CYP3A4) to identify primary metabolizing enzymes .
  • Kinetic analysis : Calculate Km and Vmax for OHF-d3 hydroxylation using Michaelis-Menten plots. CYP2C9 typically shows the highest activity .
  • Inhibition studies : Use selective inhibitors (e.g., sulfaphenazole for CYP2C9) to confirm enzyme roles .

Q. What are the challenges in differentiating OHF-d3 from its positional isomers (e.g., 3'-hydroxy derivatives) in complex matrices?

  • Chromatographic resolution : Employ ultra-performance liquid chromatography (UPLC) with a phenyl-hexyl column and gradient elution (0.1% formic acid in water/acetonitrile) .
  • Mass spectrometry : Use tandem MS/MS with precursor ion scanning (e.g., m/z 296 → 214 for OHF-d3) to enhance specificity .
  • Synthetic standards : Co-elute samples with authentic 3'-hydroxy and 4'-hydroxy standards to confirm retention times .

Methodological Design Considerations

Q. How should researchers design in vivo studies to account for inter-individual variability in OHF-d3 metabolism?

  • Genotyping : Screen participants for CYP2C9 polymorphisms (e.g., CYP2C92, CYP2C93) that alter enzyme activity .
  • Dose adjustment : Stratify cohorts based on genotype and adjust FLB-d3 doses to normalize OHF-d3 exposure levels .
  • Population pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to quantify variability sources (e.g., age, genotype) .

Q. What purification techniques are optimal for isolating OHF-d3 from biological samples with high recovery rates?

  • Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) with acidic buffers (pH 2.5) to retain acidic metabolites like OHF-d3 .
  • Liquid-liquid extraction (LLE) : Ethyl acetate/hexane (4:1) efficiently extracts OHF-d3 from plasma with >85% recovery .
  • HPLC parameters : Optimize gradient elution (20%–95% acetonitrile in 15 minutes) to separate OHF-d3 from endogenous compounds .

Data Interpretation and Validation

Q. How can researchers validate the stability of OHF-d3 under varying storage conditions?

  • Short-term stability : Assess degradation at room temperature (25°C) and 4°C over 24 hours.
  • Long-term stability : Store samples at -80°C and test monthly for 6 months. OHF-d3 is stable for ≥6 months at -80°C .
  • Freeze-thaw cycles : Subject samples to 3 cycles; degradation >10% necessitates fresh aliquots .

Q. What statistical approaches are recommended for analyzing contradictory data on OHF-d3’s metabolic clearance?

  • Meta-analysis : Pool data from multiple studies and apply random-effects models to account for heterogeneity .
  • Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., incomplete CYP2C9 genotyping) .
  • In silico modeling**: Use physiologically based pharmacokinetic (PBPK) models to reconcile in vitro and in vivo clearance rates .

Tables for Key Data

Table 1. Optimal LC-MS/MS Parameters for OHF-d3 Quantification

ParameterValueReference
ColumnC18 (2.1 × 50 mm, 1.7 μm)
Mobile Phase0.1% Formic acid in H2O/ACN
Ionization ModeESI-negative
Transition (MS/MS)m/z 296 → 214

Table 2. CYP2C9 Genotype Impact on OHF-d3 Metabolism

GenotypeMetabolic Activity (%)Clinical Implication
CYP2C91/*1100 (Wild-type)Standard dosing
CYP2C91/*250–60Dose reduction by 30%–50%
CYP2C93/*3<10Avoid FLB-d3 or monitor closely

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.